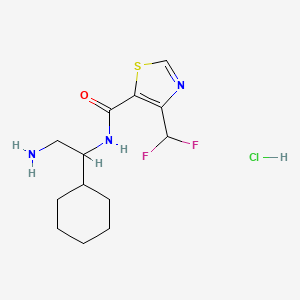![molecular formula C22H22BrN3O3 B2518420 1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-14-6](/img/structure/B2518420.png)
1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular structure. In the context of synthesizing pyrazine derivatives, the papers provided detail different approaches. For instance, one study describes the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which were prepared by reducing substituted nitrobenzene compounds with a Zn/NH4Cl reductant system in alcohol . Another paper outlines the synthesis of a pyrazine derivative by reacting 4-amino-N-(benzo[d]thiazol-2-yl)benzamide with pyrazine-2-carboxylic acid . Additionally, a domino one-flask synthesis method is described for the formation of 1-substituted-5-aminoimidazole-4-carboxamides, which can be transformed into a pyrazine derivative under microwave conditions . These methods highlight the versatility and complexity of synthesizing pyrazine derivatives, which can be tailored for specific biological activities.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial in determining their chemical and biological properties. The structure of the synthesized compounds in the studies was confirmed using various spectroscopic techniques such as IR, 1H NMR, and HRMS , as well as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound, which is essential for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrazine derivatives is influenced by the substituents attached to the pyrazine ring. The papers discuss the synthesis of compounds with potential insecticidal, fungicidal, antibacterial, antifungal, and anticancer activities . The reactivity of these compounds can be attributed to the presence of functional groups such as carboxamide, which can interact with biological molecules, and bromo and chloro substituents, which can undergo further chemical transformations. The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, demonstrates the importance of these reactions in developing agrochemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the papers provided do not explicitly discuss these properties, they can be inferred from the molecular structure and the functional groups present. For example, the presence of methoxy groups can increase solubility in organic solvents, while bromo and chloro substituents can affect the compound's reactivity and stability. The synthesis methods described in the papers also suggest that these compounds are stable enough to be isolated and characterized, which is indicative of their robustness .
科学的研究の応用
Heterocyclic Chemistry and Drug Discovery
Pyrazine and Quinoxaline Derivatives : The heterocyclic compounds containing pyrazine and quinoxaline cores are significant in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and analgesic effects, among others. Such compounds are utilized as dyes, pharmaceuticals, and antibiotics, underscoring their versatility and potential as scaffolds in drug discovery efforts (Aastha Pareek and Dharma Kishor, 2015); (A. M. Dar & Shamsuzzaman, 2015).
Synthetic Applications : Pyrazines serve as key intermediates in the synthesis of complex molecules, demonstrating their role in the development of new synthetic methodologies. These compounds' ability to engage in various chemical reactions makes them invaluable in crafting molecules with potential therapeutic properties (M. Doležal & J. Zítko, 2015).
Optoelectronic Materials
- Quinazolines and Pyrimidines in Optoelectronics : Research on quinazoline and pyrimidine derivatives for electronic devices highlights their application in luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of these heterocyclic moieties into π-extended conjugated systems is critical for developing novel optoelectronic materials, demonstrating their potential beyond pharmaceuticals (G. Lipunova et al., 2018).
Novel Catalytic and Synthetic Methods
- Catalysis and Organic Synthesis : The exploration of heterocyclic compounds in catalysis reveals their utility in promoting various chemical transformations. Their roles in asymmetric catalysis, synthesis of bioactive molecules, and development of green chemistry protocols signify the broad applicability of these compounds in enhancing reaction efficiencies and selectivities (Mehul P. Parmar et al., 2023).
特性
IUPAC Name |
1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c1-28-19-7-3-5-17(21(19)29-2)24-22(27)26-14-13-25-12-4-6-18(25)20(26)15-8-10-16(23)11-9-15/h3-12,20H,13-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLDYXNZKNZOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

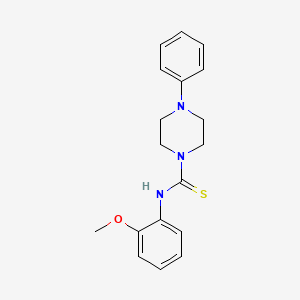
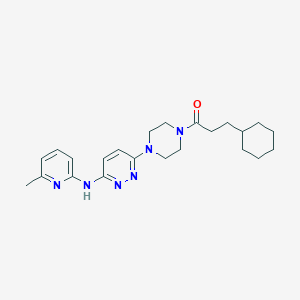
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B2518346.png)
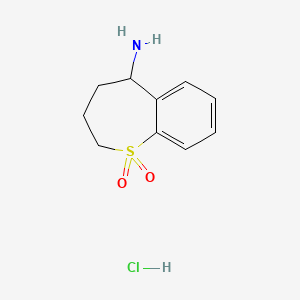
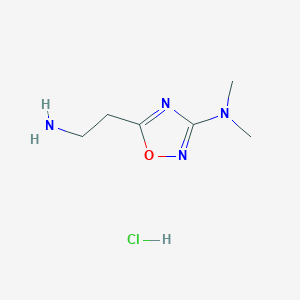
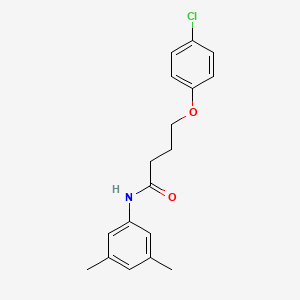
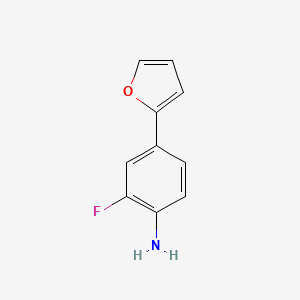
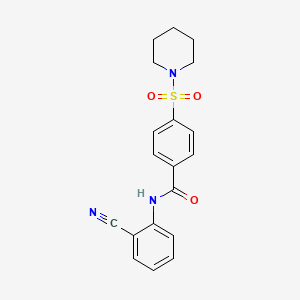
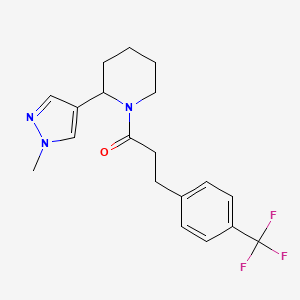
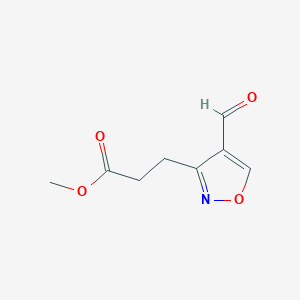
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)
![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)
